molecular formula C10H14Cl2N2O3 B6309007 3,4-Dichloro-5-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one CAS No. 1976033-03-0

3,4-Dichloro-5-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one

Cat. No.: B6309007
CAS No.: 1976033-03-0
M. Wt: 281.13 g/mol
InChI Key: ODFQNVLUQFTGEI-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one: is a synthetic organic compound characterized by its unique structure, which includes a pyrrolone ring substituted with dichloro, hydroxy, and morpholinoethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-5-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrrolone Ring: Starting from a suitable precursor such as a substituted acetoacetate, the pyrrolone ring can be formed through cyclization reactions.

    Introduction of Chlorine Atoms: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the dichloro substituents.

    Attachment of the Morpholinoethyl Group: This step involves the nucleophilic substitution reaction where the morpholinoethyl group is introduced, often using a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the chlorine atoms or to convert the hydroxy group to a hydrogen atom.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dechlorinated or dehydroxylated derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 3,4-Dichloro-5-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the effects of chlorinated and hydroxylated pyrrolone derivatives on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological macromolecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The presence of the dichloro and hydroxy groups may enhance its binding affinity and specificity towards these targets. The morpholinoethyl group can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichloro-5-hydroxy-1H-pyrrol-2(5H)-one: Lacks the morpholinoethyl group.

    3,4-Dichloro-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one: Lacks the hydroxy group.

    5-Hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one: Lacks the dichloro groups.

Uniqueness

The presence of both dichloro and hydroxy groups, along with the morpholinoethyl substituent, makes 3,4-Dichloro-5-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one unique. This combination of functional groups can result in distinct chemical reactivity and biological activity compared to similar compounds.

Conclusion

This compound is a compound of significant interest due to its unique structure and potential applications in various fields. Its synthesis involves multiple steps, and it undergoes various chemical reactions that can be exploited for different purposes. The compound’s mechanism of action and comparison with similar compounds highlight its potential for further research and development.

Properties

IUPAC Name

3,4-dichloro-2-hydroxy-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14Cl2N2O3/c11-7-8(12)10(16)14(9(7)15)2-1-13-3-5-17-6-4-13/h9,15H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFQNVLUQFTGEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C(C(=C(C2=O)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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